![molecular formula C15H12Cl2N2OS B12449655 N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B12449655.png)
N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide is a chemical compound known for its diverse applications in scientific research. Its complex structure allows for investigating its role in various fields, including medicinal chemistry, material science, and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide typically involves the reaction of 2,5-dichloroaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by the addition of thiourea to form the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acidic conditions.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylacetamides.
Aplicaciones Científicas De Investigación
N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide involves its interaction with specific molecular targets. It is known to inhibit bacterial growth by interfering with the synthesis of essential proteins. The compound binds to the active site of bacterial enzymes, blocking their function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2,5-dichlorophenyl)carbamothioyl]-4-ethoxybenzamide
- N-[(2,5-dichlorophenyl)carbamothioyl]hexanamide
- N-[(2,5-Dichlorophenyl)carbamothioyl]-4-(heptyloxy)benzamide
Uniqueness
N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide stands out due to its unique combination of chemical properties, making it highly effective in various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C15H12Cl2N2OS |
|---|---|
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide |
InChI |
InChI=1S/C15H12Cl2N2OS/c16-11-6-7-12(17)13(9-11)18-15(21)19-14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,18,19,20,21) |
Clave InChI |
ZETZJVFIOOGMQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


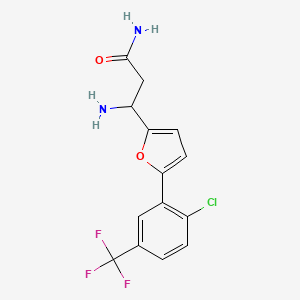
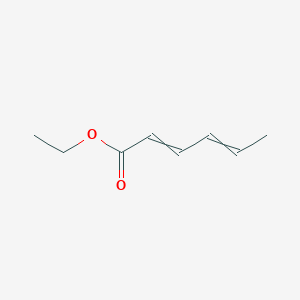
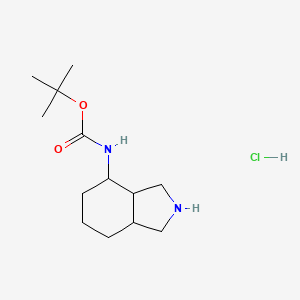
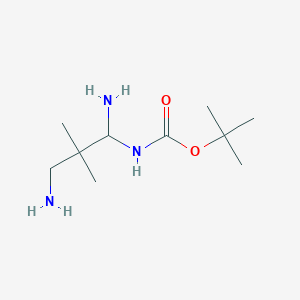
![Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate](/img/structure/B12449600.png)
![7-tert-butyl-2-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12449602.png)
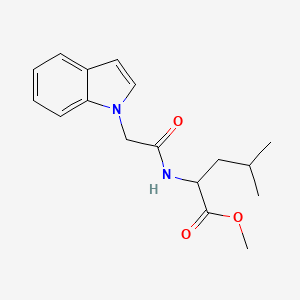
![5-(4-Fluorophenyl)-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12449613.png)
![2-tert-butyl-N-{3-[(2-methylpropyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12449616.png)
![N'-[2-(1H-indol-1-yl)acetyl]benzohydrazide](/img/structure/B12449622.png)
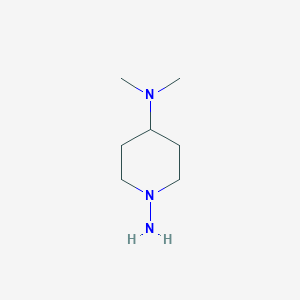
![1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B12449637.png)
![N-(4-methylphenyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B12449646.png)
![N-(2-fluorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B12449652.png)
